molecular formula C12H13N3O2 B1518805 N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087792-36-6

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B1518805
CAS No.: 1087792-36-6
M. Wt: 231.25 g/mol
InChI Key: SWSAWMINLQCPMN-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the reaction of 3-methoxybenzylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide
  • N-[(3-fluorophenyl)methyl]-1H-imidazole-1-carboxamide
  • N-[(3-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

Uniqueness

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to improved therapeutic properties .

Biological Activity

N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological systems. The presence of a 3-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2, which contributes to its pharmacological properties.

This compound functions primarily through the inhibition of specific enzymes or modulation of receptor activity. It may interact with active sites in enzymes, forming hydrogen bonds that disrupt normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially via apoptosis induction.
  • Antimicrobial Properties : The imidazole ring is associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
  • Antimicrobial Testing : In vitro tests revealed that the compound displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests potential for development into an antimicrobial agent.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with phospholipase A2 showed competitive inhibition, indicating its potential role as a therapeutic agent for conditions involving inflammation .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-11-4-2-3-10(7-11)8-14-12(16)15-6-5-13-9-15/h2-7,9H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAWMINLQCPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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